molecular formula C27H22N2O3S B11600906 11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11600906
M. Wt: 454.5 g/mol
InChI Key: MUMHMWOUMKDPOJ-UHFFFAOYSA-N
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Description

11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a unique structure combining chromenyl, thienyl, and dibenzo-diazepinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl and thienyl intermediates, followed by their coupling with the dibenzo-diazepinone core. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-benzoic acid 4-methyl-2-oxo-2H-chromen-7-yl ester: This compound shares the chromenyl moiety but differs in its overall structure and functional groups.

    Other dibenzo-diazepinone derivatives: Compounds with similar core structures but different substituents can provide insights into the structure-activity relationships and unique properties of 11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one.

Uniqueness

The uniqueness of this compound lies in its combination of chromenyl, thienyl, and dibenzo-diazepinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C27H22N2O3S

Molecular Weight

454.5 g/mol

IUPAC Name

6-(6-methyl-4-oxochromen-3-yl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H22N2O3S/c1-15-8-9-23-17(11-15)27(31)18(14-32-23)26-25-21(28-19-5-2-3-6-20(19)29-26)12-16(13-22(25)30)24-7-4-10-33-24/h2-11,14,16,26,28-29H,12-13H2,1H3

InChI Key

MUMHMWOUMKDPOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C3C4=C(CC(CC4=O)C5=CC=CS5)NC6=CC=CC=C6N3

Origin of Product

United States

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